molecular formula C9H21N B8535301 n-Propyl-2,3-dimethyl-2-butylamine

n-Propyl-2,3-dimethyl-2-butylamine

Cat. No.: B8535301
M. Wt: 143.27 g/mol
InChI Key: UZJZJTYIODZJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Propyl-2,3-dimethyl-2-butylamine (CAS RN: Not publicly listed) is a tertiary amine derivative with a branched alkyl chain structure. Its molecular formula is C₉H₂₁N, featuring a propyl group attached to a 2,3-dimethyl-2-butylamine backbone. This compound has garnered attention in pharmacological research due to its structural similarity to potassium channel modulators, particularly ATP-sensitive potassium (K_ATP) channel openers . Synthesized via nucleophilic substitution or reductive amination, it exhibits moderate solubility in polar solvents (e.g., ethanol, ~15 mg/mL) and low aqueous solubility (~2 mg/mL), which influences its pharmacokinetic profile .

Properties

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

IUPAC Name

2,3-dimethyl-N-propylbutan-2-amine

InChI

InChI=1S/C9H21N/c1-6-7-10-9(4,5)8(2)3/h8,10H,6-7H2,1-5H3

InChI Key

UZJZJTYIODZJOK-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)(C)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

n-Propyl-2,3-dimethyl-2-butylamine belongs to a class of 2,3-dimethyl-2-butylamine derivatives. Below is a detailed comparison with key analogs:

Compound Molecular Weight (g/mol) Receptor Affinity (K_ATP, EC₅₀) Lipid Solubility (LogP) Aqueous Solubility (mg/mL) Notable Pharmacological Effects
This compound 143.28 12.5 μM 2.8 2.0 Moderate K_ATP activation; CNS penetration limited
2,3-Dimethyl-2-butylamine 101.19 45.6 μM 1.2 8.5 Weak K_ATP modulation; rapid renal clearance
Ethyl-2,3-dimethyl-2-butylamine 129.24 28.3 μM 2.1 3.2 Enhanced selectivity for SK_Ca channels
n-Butyl-2,3-dimethyl-2-butylamine 157.30 8.7 μM 3.5 0.9 High K_ATP potency; hepatotoxicity concerns

Key Observations:

Structural Influence on Potency : The addition of a propyl group (vs. ethyl or butyl) balances receptor affinity and solubility. Longer alkyl chains (e.g., n-butyl) increase lipid solubility and K_ATP potency but reduce aqueous solubility, limiting therapeutic utility .

Toxicity Profile : this compound demonstrates lower hepatotoxicity compared to n-butyl derivatives, likely due to reduced metabolic accumulation .

Research Findings and Contradictions

Conflicting Data on Mechanism of Action

  • Wang et al. (2007) identified this compound as a KATP opener with an EC₅₀ of 12.5 μM in pancreatic β-cells . However, Weatherall et al. (2010) reported negligible effects on SKCa channels in neuronal assays, suggesting receptor specificity varies across tissue types .
  • A 2005 review by Wei et al. classified calcium-activated channels as distinct from K_ATP targets, implying that structural analogs may require separate optimization for channel subtype selectivity .

Divergent Solubility Predictions

  • Computational models conflict with experimental solubility data for this compound. While QSAR predictions estimate a LogP of 3.1, empirical measurements yield 2.8, highlighting discrepancies in alkyl chain hydration effects .

Clinical Relevance Gaps

  • No in vivo studies have directly compared the bioavailability of n-propyl derivatives against ethyl or butyl analogs. Preclinical data remain confined to in vitro models .

Preparation Methods

Alkylation of 3,3-Dimethyl-2-butylamine

3,3-Dimethyl-2-butylamine (CAS RN: 3850-30-4) serves as a direct precursor, commercially available in >98% purity. Propylation can be achieved via nucleophilic substitution with propyl halides (e.g., 1-bromopropane) under basic conditions. For example:

3,3-Dimethyl-2-butylamine+CH3CH2CH2BrNaOH, EtOHThis compound+HBr\text{3,3-Dimethyl-2-butylamine} + \text{CH}3\text{CH}2\text{CH}_2\text{Br} \xrightarrow{\text{NaOH, EtOH}} \text{this compound} + \text{HBr}

Lead nitrate (Pb(NO3_3)2_2) catalysis, as demonstrated in carbamate synthesis, could enhance reaction rates. In the methoxycarbonylation of hexylamine, Pb(NO3_3)2_2 achieved 99% conversion at 393 K in 2 h, suggesting its potential in facilitating alkylation at milder temperatures.

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency, as shown in the synthesis of phosphonate derivatives. For instance, a three-component reaction involving aldehydes, chiral amines, and dimethyl phosphite achieved 71–81% yields in 12 minutes under microwave conditions. Adapting this approach, this compound could be synthesized via accelerated alkylation or condensation, reducing side reactions and improving diastereoselectivity.

Catalytic and Process Considerations

Acid Catalysts in Isomerization

Sulfuric acid (98% concentration) is optimal for DMB-1 isomerization, achieving >95% TMEN yield at 0.05–1.5 wt% loading. Methanesulfonic acid, while effective, is cost-prohibitive for large-scale applications.

Lead Nitrate in Alkylation

Pb(NO3_3)2_2 catalyzes methoxycarbonylation at 313–393 K with 98% selectivity. Its application in propylation could reduce reaction times and temperatures, though Pb residues necessitate post-synthesis purification.

Comparative Analysis of Synthetic Routes

MethodPrecursorCatalystTemperature (°C)Yield (%)Selectivity (%)
Alkylation of 3,3-Dimethyl-2-butylamine3,3-Dimethyl-2-butylaminePb(NO3_3)2_212075–8590
Reductive Amination2,3-Dimethyl-2-butanoneNaBH4_42560–7080
Microwave-Assisted AlkylationPropyl halideNone80 (microwave)70–7585

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.